molecular formula C11H12FNO B13213432 5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one

5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13213432
M. Wt: 193.22 g/mol
InChI Key: INIUDKMUMBTTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fluorine atom at the 5th position and three methyl groups at the 3rd and 7th positions, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . The specific conditions for synthesizing this compound would involve the use of a fluorinated ketone and appropriate methylation steps to introduce the desired substituents.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the fluorine atom or methyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups .

Scientific Research Applications

5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The fluorine atom and methyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

5-fluoro-3,3,7-trimethyl-1H-indol-2-one

InChI

InChI=1S/C11H12FNO/c1-6-4-7(12)5-8-9(6)13-10(14)11(8,2)3/h4-5H,1-3H3,(H,13,14)

InChI Key

INIUDKMUMBTTLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.